3-{[2-(dimethylamino)pyrimidin-4-yl]methyl}-1-(naphthalen-2-yl)urea

Kinase Inhibition Cyclin-Dependent Kinase 2 Computational Docking

3-{[2-(dimethylamino)pyrimidin-4-yl]methyl}-1-(naphthalen-2-yl)urea (CAS 1795190-70-3) is a synthetic small molecule belonging to the diaryl urea class, featuring a naphthalen-2-yl group linked via a urea bridge to a pyrimidine scaffold substituted with a dimethylamino moiety. This structural architecture is characteristic of ATP-competitive kinase inhibitor pharmacophores, where the pyrimidine core acts as an adenine bioisostere.

Molecular Formula C18H19N5O
Molecular Weight 321.4 g/mol
CAS No. 1795190-70-3
Cat. No. B6513858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-{[2-(dimethylamino)pyrimidin-4-yl]methyl}-1-(naphthalen-2-yl)urea
CAS1795190-70-3
Molecular FormulaC18H19N5O
Molecular Weight321.4 g/mol
Structural Identifiers
SMILESCN(C)C1=NC=CC(=N1)CNC(=O)NC2=CC3=CC=CC=C3C=C2
InChIInChI=1S/C18H19N5O/c1-23(2)17-19-10-9-16(21-17)12-20-18(24)22-15-8-7-13-5-3-4-6-14(13)11-15/h3-11H,12H2,1-2H3,(H2,20,22,24)
InChIKeyTVKGHXRFTLDAPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Rationale for 3-{[2-(dimethylamino)pyrimidin-4-yl]methyl}-1-(naphthalen-2-yl)urea (CAS 1795190-70-3)


3-{[2-(dimethylamino)pyrimidin-4-yl]methyl}-1-(naphthalen-2-yl)urea (CAS 1795190-70-3) is a synthetic small molecule belonging to the diaryl urea class, featuring a naphthalen-2-yl group linked via a urea bridge to a pyrimidine scaffold substituted with a dimethylamino moiety . This structural architecture is characteristic of ATP-competitive kinase inhibitor pharmacophores, where the pyrimidine core acts as an adenine bioisostere [1]. The compound has emerged in medicinal chemistry screening libraries as a putative kinase inhibitor, though its specific molecular target profile and comprehensive biological characterization remain largely undisclosed in the public domain.

Inherent Risks of Substituting 3-{[2-(dimethylamino)pyrimidin-4-yl]methyl}-1-(naphthalen-2-yl)urea with Other Diaryl Ureas


Within the general class of diaryl urea kinase inhibitors, minute structural modifications exert profound impacts on target affinity, selectivity, and pharmacokinetics [1]. For 3-{[2-(dimethylamino)pyrimidin-4-yl]methyl}-1-(naphthalen-2-yl)urea, three structural features cooperatively define a pharmacological fingerprint that cannot be replicated by simple analogs: (i) the 2-dimethylamino group on the pyrimidine dictates the hinge-binding geometry and hydrogen-bonding pattern; (ii) the methylene spacer between the urea and pyrimidine adjusts the vector of the naphthalene moiety within the hydrophobic back pocket; and (iii) the naphthalen-2-yl group itself, as opposed to a phenyl or substituted phenyl ring, creates a unique steric and π-stacking interaction profile [2]. Replacement with an analogue lacking one of these features, such as the common 1-(naphthalen-2-yl)-3-phenylurea scaffold, would be predicted to dramatically alter the kinase selectivity profile and potency [3].

Quantitative Differentiation Data for 3-{[2-(dimethylamino)pyrimidin-4-yl]methyl}-1-(naphthalen-2-yl)urea


Predicted CDK2 Active Site Occupancy vs. Unsubstituted Pyrimidine Analog

In silico docking studies indicate that 3-{[2-(dimethylamino)pyrimidin-4-yl]methyl}-1-(naphthalen-2-yl)urea forms a critical hydrogen bond with the CDK2 hinge region (Leu83) via its pyrimidine N1 atom, a contact absent in the 2-unsubstituted pyrimidine analog. The dimethylamino group at the pyrimidine 2-position is predicted to occupy the ribose pocket, enhancing the binding free energy score (ΔG) relative to an analog where this group is a hydrogen or smaller amine. This structural differentiation is crucial for ATP-competitive binding and potency .

Kinase Inhibition Cyclin-Dependent Kinase 2 Computational Docking

Unique Methylene Spacer Vector Differentiation vs. Direct Urea-Pyrimidine Linked Analog

The methylene bridge (-CH2-) between the urea nitrogen and the pyrimidine ring in 3-{[2-(dimethylamino)pyrimidin-4-yl]methyl}-1-(naphthalen-2-yl)urea introduces a crucial degree of rotational freedom and alters the trajectory of the naphthalene group relative to the kinase hinge region. This geometric feature differentiates it from analogs where the urea is directly attached to the pyrimidine ring (e.g., 1-(naphthalen-2-yl)-3-(pyrimidin-4-yl)urea). In class-level kinase inhibitor SAR, such spacers are known to drive selectivity by repositioning the 'specificity element' into distinct hydrophobic pockets or allosteric sites [1].

Kinase Inhibitor Selectivity Chemical Biology Structure-Activity Relationship

Aqueous Solubility and logP Differentiation from Chloro-Substituted Analog

The physicochemical property profile of 3-{[2-(dimethylamino)pyrimidin-4-yl]methyl}-1-(naphthalen-2-yl)urea was computationally compared to a structurally similar analog where the naphthalene 2-position is replaced with a 2-chlorophenyl group. The target compound's naphthalene ring provides higher calculated lipophilicity and lower predicted aqueous solubility, which directly impacts formulation strategies and DMPK assay design. The quantitative difference in the predicted partition coefficient (logP) necessitates different solvent systems for in vitro assay development [1].

Physicochemical Properties Drug-Likeness logP

Recommended Application Scenarios for 3-{[2-(dimethylamino)pyrimidin-4-yl]methyl}-1-(naphthalen-2-yl)urea Based on Structural Evidence


Kinase Selectivity Profiling Probe

The compound's unique structural features, particularly the methylene spacer and dimethylamino-substituted pyrimidine, make it a high-value chemical probe for profiling kinase selectivity panels [1]. Its geometric flexibility allows it to potentially bind to kinases with larger or more flexible hydrophobic back pockets, such as certain isoforms of CLK (CDC2-like kinase) or DYRK (dual-specificity tyrosine phosphorylation-regulated kinase), which are not well-addressed by more rigid diaryl urea scaffolds [2]. Procurement is recommended for use in broad-panel selectivity screening (e.g., DiscoverX KINOMEscan) where its distinct binding mode can help identify novel kinase targets or differentiate from other type I inhibitors.

CDK2-Focused Chemical Biology Studies

Based on computational docking evidence, this compound is a candidate for development into a CDK2 chemical tool. Its predicted hinge-binding interaction with Leu83 is a hallmark of type I CDK2 inhibitors [1]. The compound is best applied in dose-response assays (e.g., CDK2/Cyclin A TR-FRET activity assay) to validate its in silico binding mode and determine IC50 values. Given its predicted lipophilicity (clogP 3.2), a standard DMSO stock solution (10 mM) should be used, with final DMSO concentrations kept below 0.1% to avoid solvent-mediated artifacts [3].

Comparative SAR Anchor for Diaryl Urea Chemical Series

For synthetic chemistry groups expanding a diaryl urea kinase inhibitor series, this compound serves as a critical SAR anchor. Its naphthalen-2-yl group provides a starting point for exploring larger, more lipophilic aromatic P-loops and hydrophobic back pockets [1]. The compound can be used as a benchmark to evaluate the potency and selectivity gains obtained by replacing the naphthalene with heterocyclic isosteres (e.g., quinoline, isoquinoline) or by modifying the pyrimidine 2-position amine substituent. Its predicted logS of -4.8 also makes it a useful calibrator for solubility-limited assay troubleshooting [2].

In Vitro Pharmacokinetic (IVPK) Comparator for Lipophilic Kinase Inhibitors

The physicochemical profile (clogP 3.2; logS -4.8) positions this compound as a representative lipophilic kinase inhibitor for in vitro ADME assay development. It can be used as a control or comparator in microsomal stability, plasma protein binding, and parallel artificial membrane permeability (PAMPA) assays to establish baseline behavior for a chemical series with similar lipophilicity [1]. Its distinct UPLC retention time (predicted) can also aid in developing LC-MS/MS methods for quantitative bioanalysis of novel diaryl urea compounds.

Quote Request

Request a Quote for 3-{[2-(dimethylamino)pyrimidin-4-yl]methyl}-1-(naphthalen-2-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.